N-(2-chlorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2-CHLOROPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrido[4,3-d]pyrimidine core, a chlorophenyl group, and a methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrido[4,3-d]pyrimidine Core: This step involves the cyclization of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl.
Introduction of the Chlorophenyl Group: This step involves the reaction of the pyrido[4,3-d]pyrimidine core with 2-chlorophenyl isocyanate under reflux conditions to introduce the chlorophenyl group.
Attachment of the Methoxyphenylmethyl Group: This step involves the reaction of the intermediate product with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride (NaH) to introduce the methoxyphenylmethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenylmethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrido[4,3-d]pyrimidine core, leading to the formation of dihydropyrido[4,3-d]pyrimidine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrido[4,3-d]pyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-CHLOROPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling proteins involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
N-(2-CHLOROPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can be compared with other pyrido[4,3-d]pyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Known for its tyrosine kinase inhibitory activity.
Pyrimidino[4,5-d][1,3]oxazine: Known for its antihistaminic and anti-inflammatory activities.
Properties
Molecular Formula |
C23H23ClN4O3S |
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Molecular Weight |
471.0 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[[6-[(2-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H23ClN4O3S/c1-31-20-9-5-2-6-15(20)12-28-11-10-18-16(13-28)22(30)27-23(26-18)32-14-21(29)25-19-8-4-3-7-17(19)24/h2-9H,10-14H2,1H3,(H,25,29)(H,26,27,30) |
InChI Key |
OOXIFKMFGRXTFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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